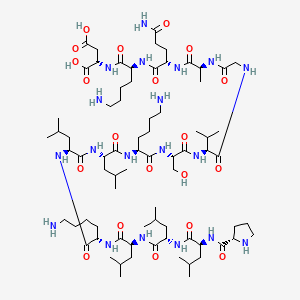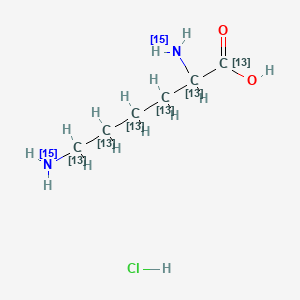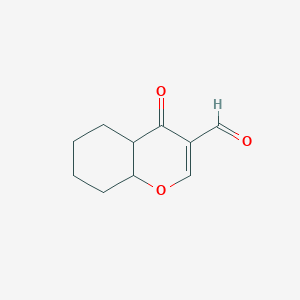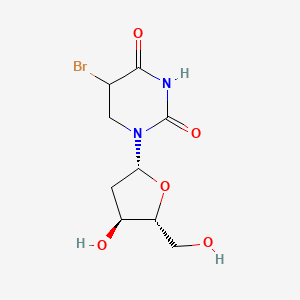
5-Bromo-2'-deoxyuridine;BrDU;BUdR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2’-deoxyuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine. It is commonly used in scientific research to study cell proliferation, DNA synthesis, and various cellular processes. This compound is particularly valuable in the fields of biology, medicine, and chemistry due to its ability to be incorporated into DNA during the S phase of the cell cycle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’-deoxyuridine typically involves the bromination of 2’-deoxyuridine. The reaction is carried out by treating 2’-deoxyuridine with bromine in an aqueous solution, often in the presence of a catalyst such as acetic acid. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the selective bromination at the 5-position of the uracil ring .
Industrial Production Methods
In industrial settings, the production of 5-Bromo-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques to meet the required standards for research and medical applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form 5-bromo-2’-deoxyuridine derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products
Substitution Reactions: Yield various substituted derivatives of 5-Bromo-2’-deoxyuridine.
Oxidation and Reduction: Produce oxidized or reduced forms of the compound, which can be further utilized in different research applications.
Aplicaciones Científicas De Investigación
5-Bromo-2’-deoxyuridine is extensively used in scientific research due to its ability to be incorporated into DNA. Some key applications include:
Cell Proliferation Studies: Used to label proliferating cells in vitro and in vivo, allowing researchers to track cell division and growth.
Cancer Research: Employed as a radiosensitizer to enhance the effects of radiation therapy in cancer treatment.
Neurogenesis Studies: Utilized to identify and track neuron precursors and their development in the central nervous system.
Genetic Research: Acts as a mutagen to study genetic mutations and their effects on cellular processes.
Mecanismo De Acción
5-Bromo-2’-deoxyuridine exerts its effects by being incorporated into DNA in place of thymidine during the S phase of the cell cycle. This incorporation can lead to mutations and disrupt normal DNA replication and repair processes. The compound’s bromine atom can also be used in X-ray diffraction studies to analyze DNA and RNA structures . The primary molecular target is the DNA of proliferating cells, and its incorporation can be detected using specific antibodies .
Comparación Con Compuestos Similares
Similar Compounds
Thymidine: The natural nucleoside that 5-Bromo-2’-deoxyuridine mimics.
5-Fluoro-2’-deoxyuridine: Another thymidine analogue used in cancer research.
2’-Deoxyuridine: The parent compound from which 5-Bromo-2’-deoxyuridine is synthesized.
Uniqueness
5-Bromo-2’-deoxyuridine is unique due to its bromine substitution, which allows it to be used in a wide range of applications, including as a radiosensitizer and in X-ray diffraction studies. Its ability to be incorporated into DNA makes it a valuable tool for studying cell proliferation and genetic mutations .
Propiedades
Fórmula molecular |
C9H13BrN2O5 |
|---|---|
Peso molecular |
309.11 g/mol |
Nombre IUPAC |
5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h4-7,13-14H,1-3H2,(H,11,15,16)/t4?,5-,6+,7+/m0/s1 |
Clave InChI |
ZXKQNGRKQAUEJT-XCXKOOTESA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)Br)CO)O |
SMILES canónico |
C1C(C(OC1N2CC(C(=O)NC2=O)Br)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


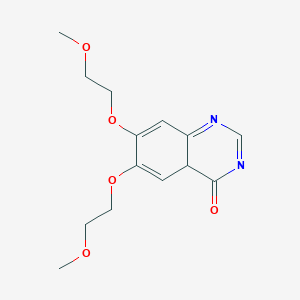
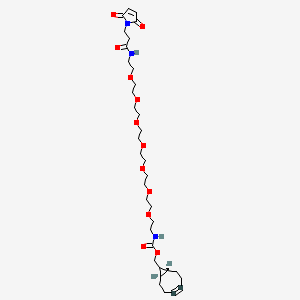
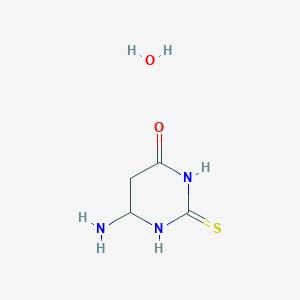
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B12365696.png)
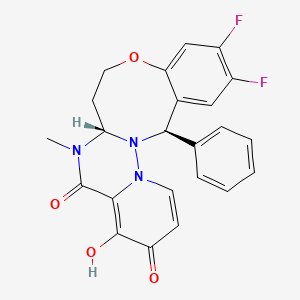
![4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide](/img/structure/B12365703.png)
![4-anilino-N-cyclopropyl-6-[4-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxymethyl]triazol-1-yl]butylcarbamoyl]-3-fluorophenyl]-7-fluoroquinoline-3-carboxamide](/img/structure/B12365706.png)
![4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12365708.png)
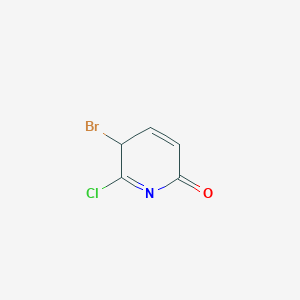
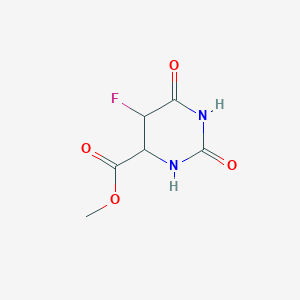
![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12365724.png)
